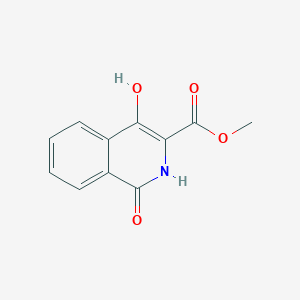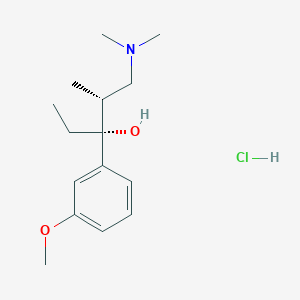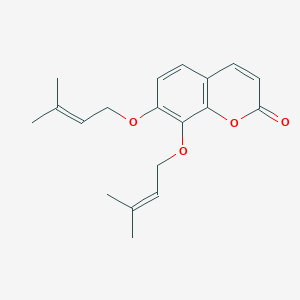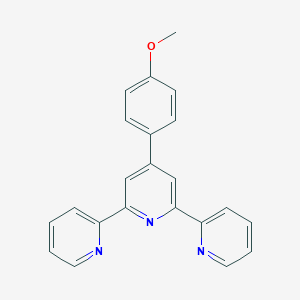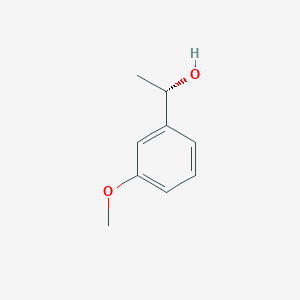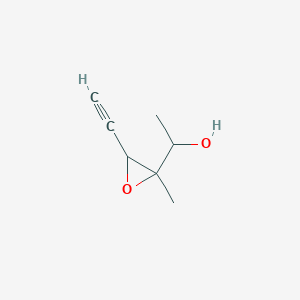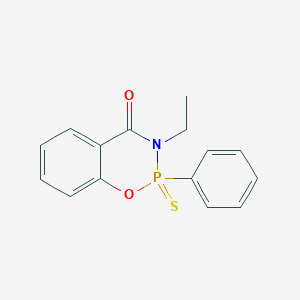
4-(tert-Butyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(tert-Butyl)-1H-pyrazole” suggests a pyrazole compound that has a tert-butyl group attached at the 4-position of the pyrazole ring. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “4-(tert-Butyl)-1H-pyrazole” would consist of a pyrazole ring with a tert-butyl group attached at the 4-position. The tert-butyl group is a bulky group, which could influence the compound’s reactivity and interactions .Chemical Reactions Analysis
Again, while specific reactions involving “4-(tert-Butyl)-1H-pyrazole” are not available, pyrazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, undergo substitutions, and participate in cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(tert-Butyl)-1H-pyrazole” would be influenced by the presence of the pyrazole ring and the tert-butyl group. For example, the tert-butyl group is nonpolar and could increase the compound’s hydrophobicity .Aplicaciones Científicas De Investigación
-
- Application : Used in the synthesis of 4-tert-Butyl-4′,4″-dinitrotriphenylamine, new triphenylamine-containing diamine monomer and 2-oxopyrimido[4,5-d]pyrimidin-5(6H)-one .
- Method of Application : Reacts with formic acid to produce formic acid-(4-tert-butyl-anilide) in the presence of the solvent of toluene under heating .
- Results : The reaction produces formic acid-(4-tert-butyl-anilide), which is used in further synthesis .
-
- Application : Used as an important raw material and intermediate in organic Synthesis, pharmaceuticals, agrochemicals, and dyestuff .
- Method of Application : Used directly as a raw material or intermediate in various chemical reactions .
- Results : The specific outcomes depend on the particular reactions in which it is used .
-
- Application : Used in conjunction with visible light to convert quinones to quinols, mimicking the function of quinone pools in photosynthesis .
- Method of Application : The specific experimental procedures would depend on the particular study .
- Results : Enables the conversion of quinones to quinols under visible light .
-
- Application : Used in the synthesis of 9,9′-spirobifluorene-bridged bipolar systems containing 1,3,4-oxadiazole-conjugated oligoaryl and triaryllamine moieties .
- Method of Application : Used directly in the synthesis of the mentioned compounds .
- Results : The specific outcomes depend on the particular synthesis in which it is used .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-tert-butyl-1H-pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-7(2,3)6-4-8-9-5-6/h4-5H,1-3H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRZJVGGJFNWHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CNN=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80566250 |
Source


|
| Record name | 4-tert-Butyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80566250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tert-Butyl)-1H-pyrazole | |
CAS RN |
105285-21-0 |
Source


|
| Record name | 4-tert-Butyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80566250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

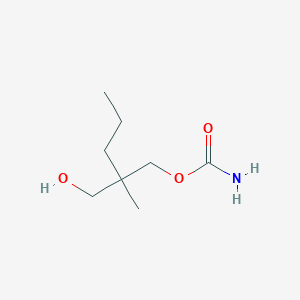

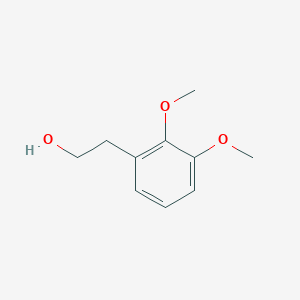
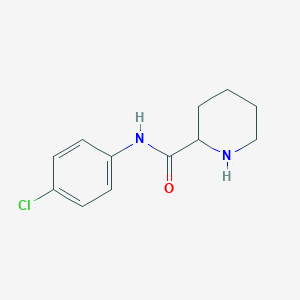
![3',6'-Diacetyloxy-2',7'-dichloro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B170048.png)
